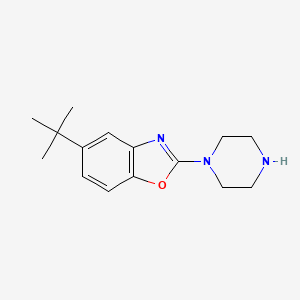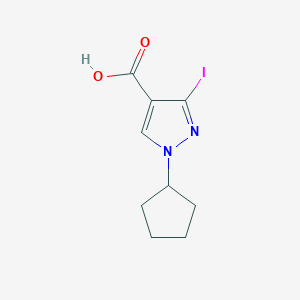![molecular formula C11H8F3N5O3 B14923199 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14923199.png)
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-N~1~-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring substituted with a nitro group and an acetamide moiety attached to a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N~1~-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazine derivatives with nitriles under acidic or basic conditions.
Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: The acetamide moiety is introduced by reacting the nitrated triazole with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves coupling the acetamide derivative with a trifluoromethyl-substituted phenyl ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under reducing conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Triazoles: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N~1~-[2-(trifluoromethyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The triazole ring is known for its bioactivity, and the presence of the nitro and trifluoromethyl groups can enhance the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation. It may also be used in the formulation of energetic materials due to the presence of the nitro group.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N~1~-[2-(trifluoromethyl)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-1,2,4-triazole: A simpler analog without the acetamide and trifluoromethyl-phenyl groups.
2-(1H-1,2,4-Triazol-1-yl)acetamide: Lacks the nitro and trifluoromethyl-phenyl groups.
N-(2-Trifluoromethylphenyl)acetamide: Lacks the triazole ring and nitro group.
Uniqueness
2-(3-Nitro-1H-1,2,4-triazol-1-yl)-N~1~-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the triazole ring, nitro group, and trifluoromethyl-phenyl moiety. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H8F3N5O3 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H8F3N5O3/c12-11(13,14)7-3-1-2-4-8(7)16-9(20)5-18-6-15-10(17-18)19(21)22/h1-4,6H,5H2,(H,16,20) |
InChI Key |
HFXXZYOVOJSEBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923120.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14923132.png)
![Methyl 2-({[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14923135.png)

![morpholin-4-yl[3-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B14923145.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923146.png)
![N-[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B14923148.png)
![(Diethylamino)methyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B14923153.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B14923167.png)


![ethyl 3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923189.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-9H-xanthene-9-carbohydrazide](/img/structure/B14923198.png)
